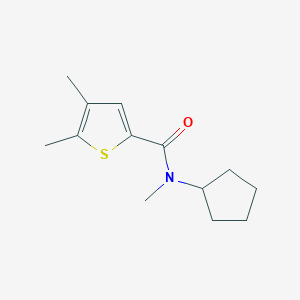
N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1996 by Pfizer, and since then, it has been investigated for its ability to modulate the immune system and treat various autoimmune diseases.
Wirkmechanismus
N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide selectively inhibits JAK3, which is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of immune responses. This mechanism of action makes this compound a promising drug candidate for the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of T cells and B cells, as well as the production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound reduces the severity of symptoms in animal models of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to reduce the incidence of rejection in animal models of organ transplantation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide for lab experiments is its selectivity for JAK3. This allows researchers to investigate the specific role of JAK3 in various biological processes and disease states. Additionally, this compound has been extensively studied, and there is a wealth of information available on its mechanism of action and pharmacological properties. However, one limitation of this compound is its potential for off-target effects, as JAK3 is not the only kinase that is involved in the signaling pathways of cytokines. Researchers must take this into account when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide. One area of investigation is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of JAK3 inhibition on the immune system, as chronic JAK3 inhibition may have unintended consequences. Additionally, this compound has shown promise in the treatment of various autoimmune diseases, and further clinical trials are needed to evaluate its efficacy and safety in humans.
Synthesemethoden
The synthesis of N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide involves several steps. The first step is the preparation of 4,5-dimethylthiophene-2-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with cyclopentylamine to form the corresponding amide. The amide is then treated with sodium hydride and methyl iodide to introduce the methyl groups at the 4 and 5 positions of the thiophene ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to be a potent inhibitor of Janus kinase 3 (JAK3), which is involved in the signaling pathways of several cytokines that play a crucial role in the pathogenesis of autoimmune diseases. This compound has also been investigated for its potential use in organ transplantation, as JAK3 inhibition has been shown to prevent rejection of transplanted organs.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,4,5-trimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-8-12(16-10(9)2)13(15)14(3)11-6-4-5-7-11/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMAHOVJGDBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)
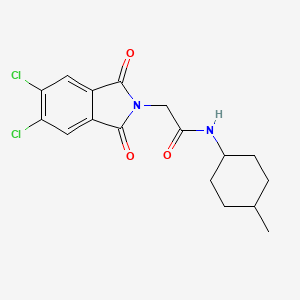
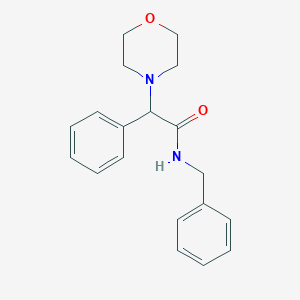
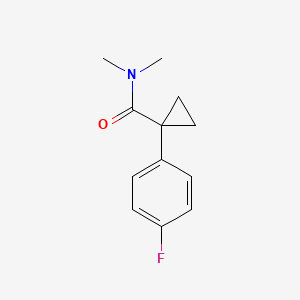
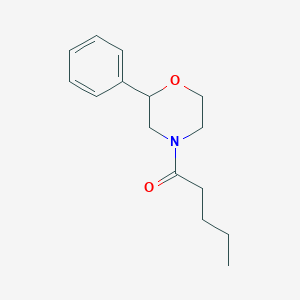
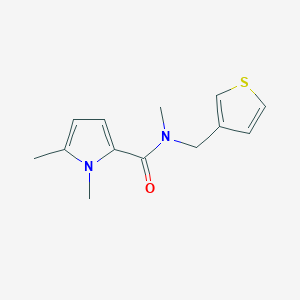
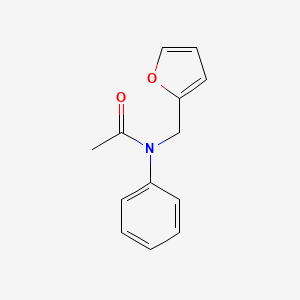
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
